molecular formula C18H17ClN2O4 B2631340 Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate CAS No. 318284-58-1

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate

Cat. No. B2631340
M. Wt: 360.79
InChI Key: TWKSEHXIEQAQOH-RGVLZGJSSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and catalysts of the reactions.



Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound has been used as a versatile synthon for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, and isoxazoles, demonstrating its utility in creating complex molecular architectures for potential pharmaceutical applications (Pizzioli et al., 1998).

Antimicrobial Activity

  • It has shown bactericidal effects against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteric, highlighting its potential as a lead compound for developing new antibiotics (Karai et al., 2017).

Novel Pathways to Heterocyclic Systems

  • The research illustrates a simple new pathway to novel heterocyclic systems through diastereoselective synthesis, expanding the toolkit for synthetic chemists working on drug discovery and development (Uršič et al., 2009).

Aldose Reductase Inhibitors

  • Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, synthesized from compounds like Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate, have been evaluated as aldose reductase inhibitors, indicating their potential for treating diabetic complications (Ali et al., 2012).

Synthesis of Oxazolo[4,5-c]quinoline Derivatives

  • The transformation of Methyl 2-benzoylamino-2-oxobutanoate into methyl 2-arylamino-2-(benzoylamino)but-2-enoates and subsequent cyclization to oxazolo[4,5-c]quinoline derivatives underscores the compound's versatility in generating diverse heterocyclic structures with potential biological activity (Stanovnik et al., 2003).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to relevant academic resources for specific information on “Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate”.


properties

IUPAC Name

methyl (3E)-2-benzamido-3-[(4-chlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-24-18(23)16(21-17(22)14-5-3-2-4-6-14)11-20-25-12-13-7-9-15(19)10-8-13/h2-11,16H,12H2,1H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSEHXIEQAQOH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate

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